molecular formula C29H26ClFN4O2 B11127897 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-oxoethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one

2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-oxoethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B11127897
M. Wt: 517.0 g/mol
InChI Key: WXBMGCCSWQLWKZ-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a diverse range of applications. Its systematic name is quite a mouthful, so let’s break it down:
    • The core structure is a pyridazinone ring.
    • It contains two aromatic rings: one with a chlorophenyl group and another with a fluorophenyl group.
    • The piperazine moiety is attached to the pyridazinone ring.
    • Overall, it combines features from various chemical classes, making it intriguing for research and applications.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C29H26ClFN4O2

    Molecular Weight

    517.0 g/mol

    IUPAC Name

    2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3-one

    InChI

    InChI=1S/C29H26ClFN4O2/c30-23-12-10-22(11-13-23)29(21-6-2-1-3-7-21)34-18-16-33(17-19-34)28(37)20-35-27(36)15-14-26(32-35)24-8-4-5-9-25(24)31/h1-15,29H,16-20H2

    InChI Key

    WXBMGCCSWQLWKZ-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)CN4C(=O)C=CC(=N4)C5=CC=CC=C5F

    Origin of Product

    United States

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